![molecular formula C15H21NO B14617344 4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol CAS No. 60431-03-0](/img/structure/B14617344.png)
4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol is an organic compound that features a phenolic structure with a di(prop-2-en-1-yl)amino group attached to the methyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol typically involves the reaction of 2,6-dimethylphenol with di(prop-2-en-1-yl)amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species.
Substitution: The phenolic hydrogen can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens, nitro groups). The reactions are typically carried out under controlled conditions to ensure selectivity and yield of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may introduce various functional groups onto the phenolic ring.
Scientific Research Applications
4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the di(prop-2-en-1-yl)amino group can modulate the compound’s reactivity and binding affinity. These interactions can influence various biological processes and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol include other phenolic compounds with different substituents, such as:
- 4-{[Di(prop-2-en-1-yl)amino]methyl}-phenol
- 2,6-dimethylphenol
- 4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylbenzene
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
60431-03-0 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
4-[[bis(prop-2-enyl)amino]methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C15H21NO/c1-5-7-16(8-6-2)11-14-9-12(3)15(17)13(4)10-14/h5-6,9-10,17H,1-2,7-8,11H2,3-4H3 |
InChI Key |
TWGYGSYTPJQMAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN(CC=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14617261.png)
![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14617263.png)
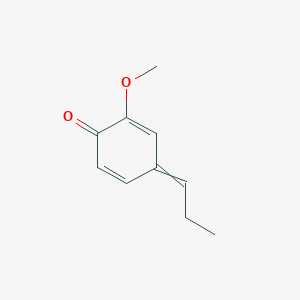
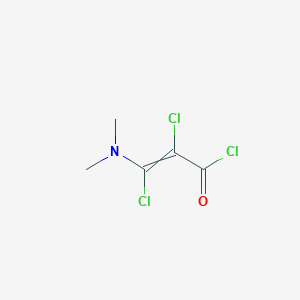
![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione](/img/structure/B14617276.png)
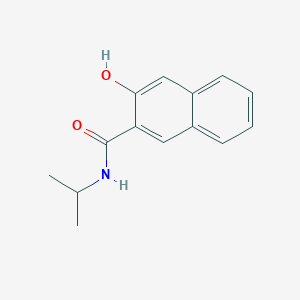
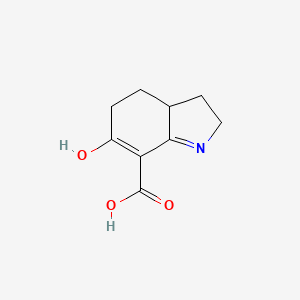
![9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14617300.png)
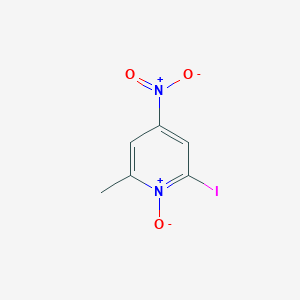
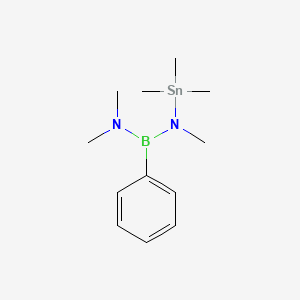
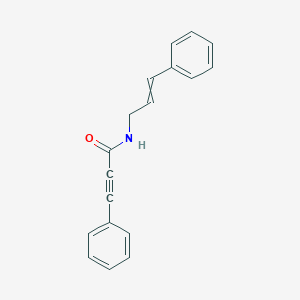


![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylthiourea](/img/structure/B14617333.png)
